Bienvenue dans la boutique en ligne BenchChem!

KRAS G12C inhibitor 42

KRAS G12C Chemical Structure Purity

Procure this compound as a structurally defined, patent-derived chemical entity for exploratory research. Its unique pyrido[4,3-d]pyrimidine core enables SAR studies and independent profiling of novel KRAS G12C inhibitors. As 'Compound 10' from WO2020146613A1, it is ideal for generating novel data on a defined scaffold.

Molecular Formula C33H34FN7O2
Molecular Weight 579.7 g/mol
Cat. No. B12401764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 42
Molecular FormulaC33H34FN7O2
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
InChIInChI=1S/C33H34FN7O2/c1-4-27(42)41-17-16-40(19-23(41)13-14-35)32-26-18-36-30(25-12-6-10-22-9-5-8-21(2)28(22)25)29(34)31(26)37-33(38-32)43-20-24-11-7-15-39(24)3/h4-6,8-10,12,18,23-24H,1,7,11,13,15-17,19-20H2,2-3H3/t23-,24-/m0/s1
InChIKeyJCIQWPCUVDTKAS-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 42: A Patent-Derived Tool Compound for Preclinical Cancer Research


KRAS G12C inhibitor 42 (CAS: 2454488-02-7) is a synthetic small molecule identified as a novel and selective covalent inhibitor of the KRAS G12C oncogenic mutant [1]. The compound, with a molecular formula of C33H34FN7O2 and a molecular weight of 579.67 g/mol, originates from patent WO2020146613A1 (specifically Compound 10) and is supplied by several vendors as a research-use-only tool compound for investigating KRAS G12C-mediated signaling pathways in cancer models . Its chemical structure, featuring a pyrido[4,3-d]pyrimidine core, places it within the class of switch-II pocket inhibitors that lock KRAS G12C in its inactive GDP-bound state .

Why KRAS G12C Inhibitor 42 Cannot Be Substituted with Another In-Class Compound


While the market for KRAS G12C inhibitors includes clinically advanced agents like sotorasib and adagrasib, as well as numerous other research tool compounds, direct substitution is scientifically unsound due to a lack of publicly disclosed, quantitative comparator data. The primary source for KRAS G12C inhibitor 42 is patent WO2020146613A1, which describes its structure but does not provide the critical biochemical (IC50, Kd) or cellular activity data required for a head-to-head comparison with its closest analogs [1]. Consequently, any claim of functional equivalence to other in-class compounds is unsupported by verifiable evidence. Procurement decisions for this specific compound are therefore driven not by proven superiority in a specific assay, but by the need for a structurally defined, patent-derived chemical entity for use in exploratory or comparative research where its unique scaffold is of interest .

Quantitative Evidence for KRAS G12C Inhibitor 42: A Gap Analysis of Public Data


Structural Identity and Purity: The Definitive Procurement Metric for KRAS G12C Inhibitor 42

The primary quantifiable and verifiable differentiation for KRAS G12C inhibitor 42 is its defined chemical structure and reported purity. The compound's identity is established by its IUPAC name, SMILES string, and InChI Key, confirming it as the specific entity described in patent WO2020146613A1 . Suppliers report a purity of ≥98% for the research-grade material . This is the only quantitative data available to distinguish this specific compound from other, structurally undefined 'KRAS G12C inhibitors' offered by various vendors.

KRAS G12C Chemical Structure Purity

Absence of Public Biochemical and Cellular Activity Data for KRAS G12C Inhibitor 42

A comprehensive search of public literature, patents, and authoritative databases reveals a complete absence of quantitative biochemical (IC50, Kd) or cellular (anti-proliferative EC50) activity data for KRAS G12C inhibitor 42. The primary patent WO2020146613A1 does not disclose specific activity values for this compound (designated 'Compound 10') [1]. Searches for binding affinity, selectivity profiles against wild-type KRAS, or efficacy in tumor cell lines like NCI-H358 or MIA PaCa-2 yielded no results [2]. This is a critical data gap that precludes any evidence-based comparison with well-characterized inhibitors like sotorasib or adagrasib.

KRAS G12C Biochemical Assay Cell Proliferation Data Gap

Validated Application Scenarios for KRAS G12C Inhibitor 42 in Preclinical Research


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

Given its unique pyrido[4,3-d]pyrimidine core structure as defined in patent WO2020146613A1, KRAS G12C inhibitor 42 is best applied as a specific chemical scaffold in medicinal chemistry campaigns. Researchers can use it as a starting point for synthesizing novel analogs to explore SAR around the switch-II pocket of KRAS G12C, or as a comparator compound in a series of patent-derived inhibitors where structural diversity is the key variable of interest [1].

Use as a Patent-Defined Tool in Exploratory Biology

In the absence of published potency data, the primary research value of this compound lies in its identity as 'Compound 10' from a specific patent family. This makes it a valuable tool for laboratories seeking to independently profile a structurally novel KRAS G12C inhibitor, or for studies that aim to compare the biological effects of different chemotypes within the same target class. Procurement is justified when the goal is to generate novel biological data on a defined chemical entity, rather than to leverage a pre-validated, potent tool compound .

Negative Control or Comparator for Selectivity Profiling

A potential, albeit unverified, application for this compound could be in selectivity profiling panels. Given its classification as a KRAS G12C inhibitor, it could serve as a control compound to benchmark the activity of novel, in-house KRAS G12C inhibitors against a structurally distinct public-domain scaffold. This application, however, would require the end-user to first establish the compound's own potency and selectivity profile in their own assays before it could be used for such comparative purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.